2-methylprop-1-ene
Description
Properties
Molecular Formula |
C12H24 |
|---|---|
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2-methylprop-1-ene |
InChI |
InChI=1S/3C4H8/c3*1-4(2)3/h3*1H2,2-3H3 |
InChI Key |
ZGWNHIRGFLHURN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C.CC(=C)C.CC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylprop-1-ene can be synthesized through several methods:
Dehydration of Tertiary Butyl Alcohol (TBA): This method involves the removal of water from TBA to produce this compound.
Catalytic Dehydrogenation of Isobutane:
Industrial Production Methods:
Steam Cracking: In this method, hydrocarbons are broken down into smaller molecules by heating them in the presence of steam. This process produces a mixture of products, including this compound.
Back-Cracking of Methyl Tert-Butyl Ether (MTBE) or Ethyl Tert-Butyl Ether (ETBE): High-purity this compound can be produced by “back-cracking” MTBE or ETBE at high temperatures and then separating the this compound by distillation from methanol.
Chemical Reactions Analysis
Types of Reactions: 2-Methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Common reducing agents include hydrogen (H₂) in the presence of a catalyst such as palladium (Pd).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products:
Oxidation: Produces compounds such as alcohols, aldehydes, and carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halogenated compounds
Scientific Research Applications
Polymer Production
Butyl Rubber :
- 2-Methylprop-1-ene is a crucial monomer in the production of butyl rubber, which is widely used in tire manufacturing and sealants due to its excellent impermeability to gases and durability. The polymerization of isobutylene leads to the formation of polyisobutylene, which enhances the elasticity and performance of rubber products .
Methyl Methacrylate :
- It plays a role in synthesizing methyl methacrylate (MMA), which is used to produce acrylic plastics and resins. These materials are essential in industries ranging from automotive to construction due to their clarity and resistance to UV light .
Polyisobutylene :
- This polymer is utilized in various applications, including lubricants, adhesives, and coatings. Its properties make it ideal for use in sealants and as a modifier in asphalt .
Fuel Additives
This compound is employed in producing high-octane fuels such as isooctane, which is a key component in aviation gasoline. Its incorporation into fuel formulations enhances combustion efficiency and reduces engine knocking .
Chemical Intermediates
The compound serves as an important feedstock for synthesizing various chemicals:
- Methyl Tertiary-Butyl Ether (MTBE) : Used as a fuel additive to increase octane ratings and reduce emissions.
- Tert-Butanol : A solvent and intermediate used in pharmaceuticals and coatings .
Case Study 1: Tire Manufacturing
A study on the use of butyl rubber derived from this compound demonstrated significant improvements in tire performance metrics such as air retention and durability. The research highlighted how variations in polymer composition affected the physical properties of tires, leading to innovations in design that enhance fuel efficiency .
Case Study 2: Acrylic Production
Research into the application of this compound in MMA production showed that optimizing reaction conditions could lead to higher yields of acrylic polymers with desirable mechanical properties. These findings have implications for enhancing the production processes within the plastics industry .
Market Trends
The market for this compound is projected to grow at a compound annual growth rate (CAGR) of approximately 5% from 2024 to 2031, driven by increasing demand for high-performance materials in automotive and packaging sectors. Key regions exhibiting growth include North America and Asia-Pacific, attributed to expanding industrial activities .
Mechanism of Action
The mechanism of action of 2-methylprop-1-ene involves its reactivity as an alkene. The double bond in this compound makes it highly reactive in electrophilic addition reactions. In these reactions, the double bond is broken, and new bonds are formed with electrophiles. This reactivity is utilized in various chemical processes, including polymerization and alkylation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of C₄H₈
2-Methylprop-1-ene is one of four structural isomers of butene (C₄H₈). The others include:
But-1-ene (1-butene): A linear alkene with a terminal double bond (CH₂=CHCH₂CH₃).
(2Z)-But-2-ene (cis-but-2-ene): A geometric isomer with adjacent methyl groups on the same side of the double bond.
(2E)-But-2-ene (trans-but-2-ene): A geometric isomer with methyl groups on opposite sides of the double bond.
Table 1: Structural and Physical Properties
Notes:
Reactivity and Stability
- This compound : The branching stabilizes carbocation intermediates, making it ideal for cationic polymerization (e.g., butyl rubber synthesis). Its combustion produces aldehydes and ketones, indicating incomplete oxidation under high heat .
- But-1-ene : Reacts readily in radical polymerization to form linear low-density polyethylene (LLDPE).
- But-2-ene isomers : Lower reactivity due to internal double bonds; primarily used in alkylation and isomerization processes .
Table 2: Key Industrial Reactions
| Compound | Major Reaction | Product Example |
|---|---|---|
| This compound | Cationic polymerization | Butyl rubber |
| But-1-ene | Radical copolymerization | LLDPE |
| But-2-ene isomers | Acid-catalyzed hydration | Secondary alcohols |
Market and Industrial Relevance
This compound dominates niche markets due to its specialized applications. Key producers include Lyondell Basell, Exxon Mobil, and BASF, which collectively hold significant revenue shares in regions like North America, Europe, and Asia-Pacific . In contrast, linear butenes are more widely used in bulk polymer production.
Table 3: 2024 Global Market Overview
| Metric | This compound | But-1-ene |
|---|---|---|
| Production Volume | ~1,200 kilotons | ~3,500 kilotons |
| Primary Application | Butyl rubber (60%) | LLDPE (45%) |
| Price (USD/ton) | 1,200–1,500 | 800–1,000 |
Source : Market segmentation and revenue data adapted from global industry reports .
Biological Activity
2-Methylprop-1-ene, commonly known as isobutylene, is a colorless gas with a characteristic sweet odor. It is an important alkene in organic chemistry and industrial applications, particularly in the production of polymers and as a fuel additive. Recent studies have begun to explore its biological activity, particularly its metabolic pathways and potential toxicological effects.
Metabolism and Biotransformation
This compound undergoes biotransformation in the human body, primarily metabolizing into 2-methyl-1,2-epoxypropane. This epoxide form is significant due to its reactivity and potential biological effects. Studies have indicated that the metabolism of this compound can vary based on age and gender, affecting its toxicity profile in different populations .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial properties. A study evaluated its in vitro antimicrobial inhibition activities against various pathogens. The results indicated that certain concentrations of this compound effectively inhibited the growth of bacteria and fungi, suggesting potential applications in antimicrobial formulations .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. A quantitative structure–activity relationship (QSAR) model was developed to predict the cytotoxic effects of various derivatives of alkenes, including this compound. The model indicated that modifications to the alkene structure could enhance or reduce cytotoxicity, emphasizing the importance of structural characteristics in determining biological activity .
Case Study 1: In Vitro Toxicity Assessment
A comprehensive study investigated the in vitro toxicity of this compound on human cell lines. The findings revealed that at low concentrations, this compound exhibited minimal cytotoxic effects; however, higher concentrations led to significant cell death. The study highlighted the need for careful consideration of exposure levels in occupational settings where this compound is prevalent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 50 | 75 |
| 100 | 45 |
| 200 | 20 |
Case Study 2: Environmental Impact
Another case study focused on the environmental impact of this compound as a pollutant. The study assessed its effects on aquatic ecosystems and found that elevated levels could disrupt microbial communities essential for nutrient cycling. This finding underscores the importance of regulating emissions from industrial processes involving this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methylprop-1-ene, and how can researchers ensure product purity and structural confirmation?
- Methodology : Common synthesis methods include acid-catalyzed dehydration of 2-methylpropan-2-ol or dehydrohalogenation of tertiary halides. To confirm purity, employ gas chromatography (GC) with flame ionization detection and compare retention times to standards. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to identify characteristic alkene peaks (e.g., C=C stretching at ~1650 cm⁻¹). Ensure experimental details (e.g., solvent, catalyst) are meticulously documented for reproducibility .
Q. How does this compound’s reactivity compare to other alkenes in electrophilic addition reactions, and what experimental approaches are used to study these differences?
- Methodology : Due to its branched structure, this compound exhibits steric hindrance, reducing reactivity in Markovnikov additions. Kinetic studies using stopped-flow techniques or in situ IR spectroscopy can monitor reaction rates. Compare regioselectivity with linear alkenes (e.g., propene) using hydrohalogenation or hydration reactions. Control variables like temperature and solvent polarity to isolate steric vs. electronic effects .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods to avoid inhalation and wear nitrile gloves to prevent skin contact. In case of exposure, immediately rinse affected areas with water and seek medical attention if symptoms persist. Store the compound away from oxidizers and peroxides to prevent polymerization. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols .
Advanced Research Questions
Q. What challenges arise in computational modeling of this compound’s electronic structure, and how do hybrid DFT functionals improve accuracy?
- Methodology : Traditional density functional theory (DFT) methods (e.g., B3LYP) may underestimate electron correlation effects in branched alkenes. Hybrid functionals incorporating exact exchange terms (e.g., Becke’s 1993 functional) improve thermochemical accuracy, reducing errors in bond dissociation energies by ~2.4 kcal/mol . Validate computational results against experimental ionization potentials and atomization energies using Gaussian or ORCA software .
Q. How can researchers resolve contradictions between experimental and computational data regarding the stability of this compound derivatives?
- Methodology : Perform error analysis by benchmarking multiple DFT functionals (e.g., M06-2X vs. ωB97X-D) and basis sets (e.g., 6-311++G** vs. def2-TZVP). Cross-validate with coupled-cluster singles and doubles (CCSD) calculations. For experimental discrepancies, re-examine synthesis conditions (e.g., trace impurities) using mass spectrometry or X-ray crystallography .
Q. What statistical methods are recommended for analyzing variability in catalytic studies involving this compound?
- Methodology : Use multivariate analysis to account for confounding factors (e.g., catalyst loading, temperature). Apply error propagation techniques to quantify uncertainty in kinetic data. Minimize sampling errors by adhering to protocols for subsampling particulate materials and reporting 95% confidence intervals .
Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or advanced spectroscopic techniques?
- Methodology : Deuterium or ¹³C labeling in reactants can track regioselectivity in addition reactions. Time-resolved transient absorption spectroscopy or operando IR spectroscopy provides real-time mechanistic insights. Pair with computational transition-state modeling to validate intermediates .
Guidelines for Research Design
- Experimental Reproducibility : Document synthesis and characterization protocols in alignment with journal standards (e.g., Beilstein Journal guidelines), including raw data in supplementary materials .
- Data Integrity : Retain original datasets for 5–10 years and share via repositories like Zenodo to enable meta-analyses .
- Ethical Reporting : Avoid biased questionnaire design in collaborative studies; use neutral answer options (e.g., “Other” or “Not applicable”) to prevent skewed results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
